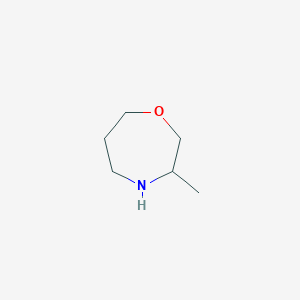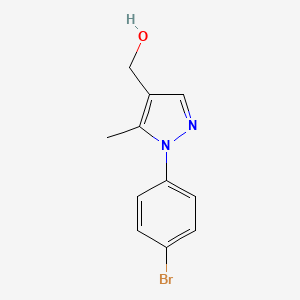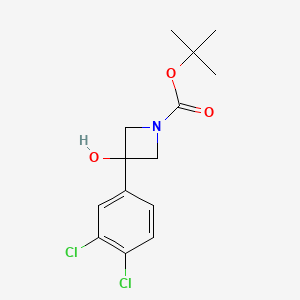
2-(5-Bromo-1,3-thiazol-2-yl)éthan-1-amine
Vue d'ensemble
Description
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is an organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position. Thiazole rings are known for their aromaticity and biological activity, making them valuable in various fields such as medicinal chemistry and materials science .
Applications De Recherche Scientifique
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine has several applications in scientific research:
Medicinal chemistry: Used as a building block for synthesizing biologically active molecules, including potential drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Biological studies: Investigated for its interactions with enzymes and receptors, contributing to the understanding of biochemical pathways.
Materials science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s worth noting that thiazole and imidazole derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine involves the reaction of 1,3-thiazole with bromoacetyl chloride. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Coupling reactions: The amine group can form bonds with other aromatic systems through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Coupling reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products Formed
Nucleophilic substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the thiazole ring.
Coupling reactions: Biaryl or heteroaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine
- 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine
- 2-(5-Fluoro-1,3-thiazol-2-yl)ethan-1-amine
Uniqueness
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties, leading to different interactions with biological targets and distinct chemical behavior .
Propriétés
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQIXIIEQJKRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528475.png)
amine](/img/structure/B1528476.png)
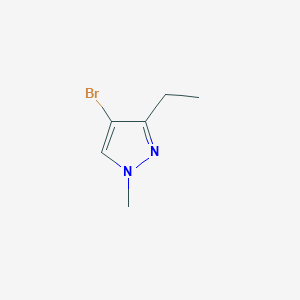
![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)

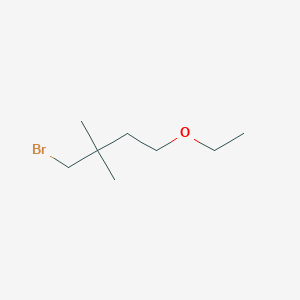
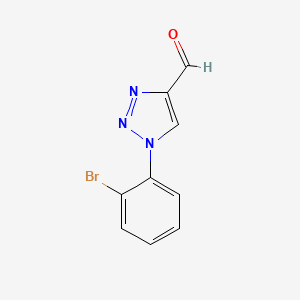
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)
![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)
![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)
